molecular formula C27H26N2O3S B11664623 Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11664623
M. Wt: 458.6 g/mol
InChI Key: XABNIDOPSHFXJG-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the condensation reaction of thiophene derivatives with various substrates. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical synthetic route for thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

The uniqueness of METHYL 4,5-DIMETHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the quinoline moiety, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O3S/c1-15(2)18-10-12-19(13-11-18)23-14-21(20-8-6-7-9-22(20)28-23)25(30)29-26-24(27(31)32-5)16(3)17(4)33-26/h6-15H,1-5H3,(H,29,30)

InChI Key

XABNIDOPSHFXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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